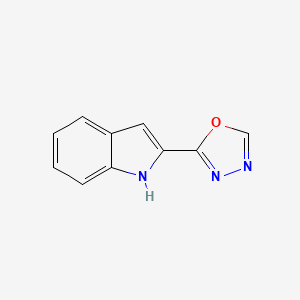

2-(1,3,4-oxadiazol-2-yl)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Natural Products

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and a recurring motif in a vast array of natural products. mdpi.comnih.govresearchgate.net Its structural versatility and ability to interact with various biological targets have cemented its status as a "privileged scaffold." researchgate.net Many natural products, including the essential amino acid tryptophan and alkaloids, feature the indole core, which is integral to their biological functions. researchgate.netnih.gov In the realm of drug discovery, indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comnih.govnih.gov Researchers are continually drawn to the indole scaffold to design new drugs due to its proven success in yielding potent and selective therapeutic agents. nih.govijpsr.com The ability of the indole ring to be functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the development of new chemical entities. researchgate.net

Importance of the 1,3,4-Oxadiazole (B1194373) Moiety in Heterocyclic Chemistry and Drug Design

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is another critical pharmacophore in modern drug design. rroij.comijpsr.com This moiety is recognized for its diverse biological activities, which encompass antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. mdpi.comresearchgate.netsciepub.com The 1,3,4-oxadiazole core can act as a bioisostere for amide and ester groups, a strategy often employed to enhance metabolic stability and improve pharmacokinetic profiles. nih.govresearchgate.net Its presence in a molecule can influence polarity and flexibility, which are crucial for effective interaction with biological targets. nih.gov Several commercially available drugs, such as the antiviral raltegravir (B610414) and the antihypertensive tiodazosin, incorporate the 1,3,4-oxadiazole scaffold, underscoring its therapeutic relevance. nih.gov The continuous exploration of 1,3,4-oxadiazole derivatives in medicinal chemistry highlights their potential in the development of novel and effective therapeutic agents. ijpsr.commdpi.com

Rationale for Hybridizing Indole and 1,3,4-Oxadiazole Scaffolds for Enhanced Biological Potential

The hybridization of the indole and 1,3,4-oxadiazole scaffolds into a single molecular entity, such as "2-(1,3,4-oxadiazol-2-yl)-1H-indole," is a deliberate strategy in medicinal chemistry aimed at creating synergistic effects and novel biological activities. researchgate.net This molecular hybridization approach seeks to combine the distinct pharmacological profiles of both heterocycles to produce a compound with potentially enhanced efficacy, improved selectivity, or a broader spectrum of activity. nih.gov The indole moiety can provide a crucial framework for interacting with specific biological targets, while the 1,3,4-oxadiazole ring can contribute to improved metabolic stability, polarity, and hydrogen bonding capabilities. nih.govresearchgate.net The linkage of these two privileged structures can lead to the discovery of new chemical entities with unique therapeutic potential that may not be achievable with either scaffold alone. nih.govresearchgate.net

Overview of Research Trends and the Position of "this compound" in Contemporary Chemical Biology

The synthesis and biological evaluation of indole-oxadiazole hybrids represent a dynamic and evolving area of research in chemical biology. researchgate.netresearchgate.net Scientists are actively exploring the therapeutic potential of these hybrid molecules in various disease areas, including cancer, inflammation, and infectious diseases. researchgate.netresearchgate.net The compound "this compound" and its derivatives are being investigated for their antiproliferative, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net Research trends indicate a focus on structure-activity relationship (SAR) studies to optimize the biological activity of these hybrids by modifying substituents on both the indole and oxadiazole rings. researchgate.net The position of "this compound" in contemporary chemical biology is that of a promising lead structure for the development of novel therapeutic agents, with ongoing research aimed at fully elucidating its pharmacological profile and mechanism of action. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)5-9(12-8)10-13-11-6-14-10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARIOLLWMOHNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656757 | |

| Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64932-56-5 | |

| Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3,4 Oxadiazol 2 Yl 1h Indole and Its Derivatives

Classical Synthetic Routes to 1,3,4-Oxadiazole-Indole Hybrids

The traditional methods for synthesizing 1,3,4-oxadiazole-indole hybrids have been the bedrock of research in this area, providing reliable and versatile strategies for the creation of these molecules.

Cyclization Reactions Involving Indole-Based Hydrazides

A cornerstone of 1,3,4-oxadiazole (B1194373) synthesis is the use of hydrazide precursors, which can be readily prepared from the corresponding indole (B1671886) carboxylic acid esters and hydrazine (B178648) hydrate (B1144303). utar.edu.my These indole-based hydrazides serve as pivotal intermediates for subsequent cyclization reactions.

A widely employed method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, typically in the presence of potassium hydroxide (B78521) and ethanol, followed by heating to reflux. mdpi.comnih.gov The resulting intermediate can then be subjected to further reactions. For instance, a study detailed the sequential conversion of indolyl butanoic acid to the corresponding ethyl ester, which was then treated with hydrazine hydrate to yield indolyl butanohydrazide. nih.gov This hydrazide, upon reaction with carbon disulfide in the presence of a base, afforded the 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol nucleophile. nih.govnih.gov This thiol can then be involved in subsequent nucleophilic substitution reactions to generate a variety of N-substituted derivatives. nih.govnih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Indolyl butanohydrazide | CS2, KOH, Ethanol | 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol | High | nih.govnih.gov |

| Acid Hydrazides | Carbon Disulfide, Basic Conditions | 1-Aryl-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-pyrrolidin-2-ones | Not specified | researchgate.net |

The condensation of indole-based hydrazides with various carboxylic acids or their derivatives is a versatile and common strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This reaction typically requires a dehydrating agent to facilitate the cyclization. Phosphorus oxychloride (POCl3) is a frequently used reagent for this purpose. utar.edu.mynih.gov In one approach, an indole ester is first converted to the corresponding carboxylic acid hydrazide. This hydrazide is then reacted with different benzoic acid derivatives in the presence of POCl3 to yield the desired 1,3,4-oxadiazole derivatives, with reported yields ranging from 8% to 70%. utar.edu.my

Another variation involves the reaction of an aryl hydrazide with a β-aroyl propionic acid in the presence of phosphorus oxychloride as a cyclodehydrating agent. The reaction mixture is typically refluxed for several hours, and upon workup, the desired 1,3,4-oxadiazole derivative is obtained. nih.gov Similarly, substituted hydrazones can be cyclized in the presence of bromine, acetic acid, and sodium acetate (B1210297) to form 1,3,4-oxadiazole derivatives. nih.gov Thionyl chloride is another effective dehydrating agent for the cyclization of diacylhydrazines to 1,3,4-oxadiazoles. researchgate.net

| Hydrazide Derivative | Carboxylic Acid/Derivative | Dehydrating Agent | Product | Yield (%) | Reference |

| Indole carboxylic acid hydrazide | Benzoic acid derivatives | POCl3 | 2,5-disubstituted 1,3,4-oxadiazoles | 8-70 | utar.edu.my |

| Aryl hydrazide | β-Benzoyl propionic acid | POCl3 | 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one | Not specified | nih.gov |

| N,N'-diacylhydrazines | - | Thionyl chloride | 2,5-disubstituted-1,3,4-oxadiazoles | High | researchgate.net |

Oxidative Cyclization Approaches

Oxidative cyclization of acylhydrazones, which are formed from the condensation of aldehydes and hydrazides, presents an alternative route to 1,3,4-oxadiazoles. organic-chemistry.org Molecular iodine has been shown to be a practical and transition-metal-free reagent for mediating this transformation in the presence of potassium carbonate. organic-chemistry.org This method is compatible with a wide range of aldehydes and hydrazides, allowing for the synthesis of structurally diverse oxadiazoles. organic-chemistry.org The process is often carried out in two steps: the initial formation of the acylhydrazone, followed by the iodine-mediated oxidative cyclization in a solvent like DMSO at elevated temperatures. organic-chemistry.org This approach is noted for its tolerance of various functional groups and can even be applied to crude acylhydrazones without prior purification. organic-chemistry.org

In a specific application, iodine is used as a catalyst with DMSO as a co-oxidant for the regioselective C-3 sulfenylation of indoles with 1,3,4-oxadiazole-2-thiols, leading to novel indole-oxadiazole molecular hybrids. researchgate.net

| Substrate | Reagents | Product | Yield (%) | Reference |

| Acylhydrazones | I2, K2CO3, DMSO | 2,5-disubstituted 1,3,4-oxadiazoles | up to 96 | organic-chemistry.org |

| Indoles and 1,3,4-oxadiazole-2-thiols | I2, DMSO, DCE | C-3 sulfenylated indole-oxadiazole hybrids | 71-90 | researchgate.net |

Multi-Step Convergent Synthesis Strategies

Convergent synthesis strategies offer an efficient approach to complex molecules by preparing different fragments of the molecule separately and then combining them in the final stages. In the context of 2-(1,3,4-oxadiazol-2-yl)-1H-indole derivatives, a typical multi-step convergent synthesis begins with the preparation of an indole-containing intermediate. nih.govnih.govchesci.com

For example, a series of novel 2-[5-(substituted phenyl)- utar.edu.mytandfonline.comtandfonline.comoxadiazol-2-yl]indole moieties were synthesized through a multi-step process. chesci.com This involved the initial formation of a Mannich base from indole, which was then converted to an ethyl acetate derivative. Reaction with hydrazine hydrate yielded the corresponding acetohydrazide. Finally, treatment of this hydrazide with an appropriate aromatic carboxylic acid in the presence of polyphosphoric acid under reflux afforded the target 2,5-disubstituted 1,3,4-oxadiazole-indole hybrids. chesci.com

Another convergent approach involves the sequential conversion of 4-(1H-indol-3-yl)butanoic acid into the corresponding ethyl ester, then to the butanohydrazide, and subsequently to 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. nih.gov In a parallel set of reactions, various electrophiles, such as 4-chloro-N-(substituted-phenyl)butanamides, are synthesized. The final step involves a nucleophilic substitution reaction between the indole-oxadiazole thiol and the prepared electrophiles to yield the final hybrid molecules. nih.gov

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful green chemistry tools in the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and often result in cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.comnih.govnih.govacs.org For instance, the synthesis of a series of 1-(2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)-3-phenylprop-2-en-1-ones was achieved using both conventional and microwave methods. The microwave-assisted approach significantly shortened the reaction time for the final step from hours to minutes. tandfonline.comnih.gov In one specific example, the cyclization of N'-((1H-indol-3-yl)methylene)benzohydrazide with acetic anhydride (B1165640) was completed in 6 minutes under microwave irradiation, whereas the conventional method required 2 hours of reflux. tandfonline.com Similarly, the final condensation step to produce the target compounds took only 8 minutes with microwave heating. tandfonline.com

| Reaction Step | Conventional Method | Microwave Method | Yield Improvement | Reference |

| Cyclization of hydrazone | 2 hours reflux | 6 minutes irradiation | Significant time reduction | tandfonline.com |

| Final condensation | 7-9 hours | 9-10 minutes | 79-92% | acs.org |

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of 1,3,4-oxadiazole derivatives. mdpi.comnih.gov This method utilizes the energy of ultrasonic waves to accelerate chemical reactions. An ultrasound-assisted method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives from hydrazides and cyanogen (B1215507) bromide has been reported to be highly efficient, with yields ranging from 81-93%. nih.gov The reaction is carried out in an ultrasonic bath at a moderate temperature, leading to a reduction in synthesis time to just a few hours. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced product purity. nih.gov The application of microwave irradiation has been successfully employed in the synthesis of 1,3,4-oxadiazole derivatives. nih.govnih.govconnectjournals.com

In a typical microwave-assisted procedure for synthesizing 1,3,4-oxadiazole derivatives, a mixture of a hydrazide and an aromatic aldehyde, often with a few drops of a high-boiling solvent like DMF, is subjected to microwave irradiation. nih.gov The reaction proceeds rapidly, often within minutes, to afford the desired product after simple workup. nih.gov For instance, the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles has been efficiently achieved using this method. nih.gov The precise control over temperature and pressure offered by microwave synthesizers allows for reliable scalability of these reactions. nih.gov

The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives has also been optimized using microwave irradiation, resulting in improved yields and shorter reaction times compared to conventional heating. nih.gov Similarly, new 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles have been synthesized efficiently using microwave assistance, highlighting the broad applicability of this technology in heterocyclic chemistry. connectjournals.com

Metal-Free Synthetic Procedures for C-O Bond Formation

The development of metal-free synthetic methods is a key area of research in green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several metal-free approaches for the crucial C-O bond formation step have been reported. rsc.orgresearchgate.net

One notable method involves the iodine-mediated oxidative cyclization of acylhydrazones. researchgate.netjchemrev.com This transition-metal-free process typically involves the condensation of a hydrazide with an aldehyde to form an acylhydrazone, which then undergoes oxidative C-O bond formation in the presence of molecular iodine and a base like potassium carbonate to yield the 1,3,4-oxadiazole ring. researchgate.netjchemrev.com This strategy has been successfully applied to the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com

Furthermore, a sequential condensation and iodine-mediated oxidative C-O/C-S bond formation has been developed for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. acs.org This transition-metal-free approach is compatible with a wide range of aldehydes, providing efficient access to these important heterocyclic scaffolds. acs.org

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. rsc.org Several one-pot procedures have been developed for the synthesis of 1,3,4-oxadiazole derivatives. rsc.orgresearchgate.netrsc.orgasianpubs.orgrasayanjournal.co.in

An efficient one-pot synthesis of β-carboline substituted 1,3,4-oxadiazoles has been achieved through an iodine-assisted oxidative C-O bond formation strategy. rsc.orgresearchgate.net This metal-free, sequential approach involves the reaction of diversely substituted 1-formyl-β-carbolines with hydrazides. rsc.orgresearchgate.net Another example is the one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones using carbon dioxide as a C1 synthon, promoted by in situ generated hypoiodite. rsc.org

The one-pot synthesis of 2-alkylthio-1,3,4-oxadiazole derivatives from acid hydrazides and carbon disulfide has also been reported, offering a chemoselective and efficient method. asianpubs.org Additionally, a mild and efficient one-pot protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from benzohydrazides and dithioesters using iodine as a desulfurizing agent has been developed. rasayanjournal.co.in

Derivatization Strategies for Enhancing Structural Diversity

To explore the structure-activity relationships and optimize the biological properties of the this compound scaffold, various derivatization strategies have been employed.

S-Alkylation of Thiol-Containing Precursors

The introduction of sulfur-containing functionalities and their subsequent alkylation provides another avenue for derivatization. The synthesis of S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols has been reported. ajol.infotjpr.org This involves the initial synthesis of the 1,3,4-oxadiazole-5-thiol core, followed by reaction with various alkyl or aralkyl halides in the presence of a base to yield the S-substituted derivatives. ajol.infotjpr.org

The regioselectivity of alkylation (S- vs. N-alkylation) of 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione can be influenced by the reaction conditions. researchgate.net For example, using triethylamine (B128534) as a base favors S-alkylation, while the use of potassium carbonate can lead to a mixture of N- and S-alkylated products. researchgate.net

Table 1: Examples of S-Alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol Derivatives

| Entry | Alkyl/Aralkyl Halide | Base | Product |

| 1 | Methyl iodide | NaH | 2-((1H-indol-3-yl)methyl)-5-(methylthio)-1,3,4-oxadiazole |

| 2 | Ethyl bromide | NaH | 2-((1H-indol-3-yl)methyl)-5-(ethylthio)-1,3,4-oxadiazole |

| 3 | Benzyl chloride | NaH | 2-((1H-indol-3-yl)methyl)-5-(benzylthio)-1,3,4-oxadiazole |

This table is illustrative and based on the general procedures described in the sources. ajol.infotjpr.org

4 Fusion or Linkage with Other Heterocyclic Scaffolds

The chemical literature describes various synthetic routes to couple the this compound scaffold with a range of other heterocyclic rings, including pyrazole (B372694), imidazole (B134444), thiazole (B1198619), benzothiazole (B30560), isoxazole (B147169), triazole, and sulfonamide moieties. These methods often involve multi-step syntheses, starting from functionalized indole or oxadiazole precursors.

Pyrazole: The synthesis of pyrazole-containing indole-oxadiazole hybrids can be achieved through several pathways. One common method involves the reaction of a chalcone (B49325) precursor with a hydrazine derivative. For instance, N-phenyl substituted pyrazoles can be obtained from the cyclization of a corresponding chalcone with phenylhydrazine (B124118) to form a pyrazoline, which is subsequently aromatized to the pyrazole. researchgate.net Another approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, a classic method for pyrazole synthesis. youtube.com

Imidazole: The linkage of an imidazole ring to an indole scaffold can be accomplished via a one-pot synthesis using gramine (B1672134), an indole-containing natural product, as a starting material. The reaction proceeds by using the good leaving group of gramine to form an intermediate that then reacts with various imidazole derivatives. nih.gov More complex multi-step syntheses have also been reported. nih.gov The synthesis of imidazole derivatives can also be achieved through a three-component reaction involving benzylic alcohols, 1,2-diketones, and ammonium (B1175870) acetate, catalyzed by a diruthenium(II) complex. rsc.org

Thiazole: The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. This involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.com This methodology can be adapted to create thiazole-substituted indole-oxadiazole derivatives by using appropriately functionalized starting materials.

Benzothiazole: Benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these hybrids often involves the construction of the oxadiazole ring onto a pre-existing benzothiazole scaffold or vice versa. One reported synthesis involves a multi-step process to produce amino acids containing the benzothiazole moiety. nih.gov

Isoxazole: The synthesis of isoxazole-linked indole derivatives has been accomplished through various methods. One approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. thesciencein.orgnih.gov For example, indole-oxadiazole coupled isoxazole hybrids have been synthesized via a Cu(I)-catalyzed reaction of in situ generated nitrile oxides. thesciencein.org Another method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com

Triazole: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole rings. This reaction can be employed to link an azide-functionalized indole-oxadiazole with a terminal alkyne-containing molecule, or vice versa, to create triazole-indole-oxadiazole hybrids. nih.gov

Sulfonamide: Indole derivatives containing a sulfonamide group have been synthesized through the reaction of indoles with chlorosulfonyl isocyanate to yield indolylcarbonylsulfamoyl chlorides, which can then be reacted with various amines. researchgate.net Additionally, 1,2,4-oxadiazole-sulfonamide based compounds have been synthesized and studied for their potential as anticancer agents. nih.gov

The following tables provide a summary of representative synthetic methodologies and the resulting hybrid compounds.

Table 1: Synthesis of Pyrazole-Indole-Oxadiazole Hybrids

| Starting Materials | Reagents and Conditions | Product | Reference |

| Chalcone, Phenylhydrazine | Cyclization, Oxidative aromatization | N-phenyl substituted pyrazole | researchgate.net |

| 1,3-Dicarbonyl compound, Hydrazine | Condensation | Pyrazole derivative | youtube.com |

Table 2: Synthesis of Imidazole-Indole-Oxadiazole Hybrids

| Starting Materials | Reagents and Conditions | Product | Reference |

| Gramine, Imidazole derivatives | One-pot synthesis | C-3 substituted indole-imidazole | nih.gov |

| Benzylic alcohol, 1,2-diketone, Ammonium acetate | Diruthenium(II) catalyst | Trisubstituted imidazole | rsc.org |

Table 3: Synthesis of Thiazole-Indole-Oxadiazole Hybrids

| Starting Materials | Reagents and Conditions | Product | Reference |

| α-Halocarbonyl compound, Thioamide | Hantzsch synthesis | Thiazole derivative | youtube.com |

Table 4: Synthesis of Benzothiazole-Indole-Oxadiazole Hybrids

| Starting Materials | Reagents and Conditions | Product | Reference |

| Functionalized benzothiazole and oxadiazole precursors | Multi-step synthesis | Benzothiazole-oxadiazole hybrid | nih.gov |

| Precursor molecules | 8-step process | Amino acids with benzothiazole moiety | nih.gov |

Table 5: Synthesis of Isoxazole-Indole-Oxadiazole Hybrids

| Starting Materials | Reagents and Conditions | Product | Reference |

| 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole, Nitrile oxides | Cu(I) catalyst | Indole-oxadiazole coupled isoxazole | thesciencein.org |

| 1,3-Dicarbonyl compound, Hydroxylamine | Condensation | Isoxazole derivative | youtube.com |

Table 6: Synthesis of Triazole-Indole-Oxadiazole Hybrids

| Starting Materials | Reagents and Conditions | Product | Reference |

| Thiopropargylated-imidazole, Organoazides | Copper(I)-catalyzed click reaction | Imidazole-1,2,3-triazole hybrid | nih.gov |

Table 7: Synthesis of Sulfonamide-Indole-Oxadiazole Hybrids

| Starting Materials | Reagents and Conditions | Product | Reference |

| Indole, Chlorosulfonyl isocyanate, Amines | Reaction sequence | Indolylcarbonylsulfonamide | researchgate.net |

| Thiazole/thiophene-sulfonamide precursors, 1,2,4-oxadiazole (B8745197) precursors | Multi-step synthesis | 1,2,4-Oxadiazole-sulfonamide conjugate | nih.gov |

Advanced Structural Characterization Techniques for Confirming 2 1,3,4 Oxadiazol 2 Yl 1h Indole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of "2-(1,3,4-oxadiazol-2-yl)-1H-indole" by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H-NMR Spectral Analysis and Proton Environment Elucidation

The ¹H-NMR spectrum provides critical information on the chemical environment of protons in the "this compound" molecule. The aromatic protons of the indole (B1671886) ring typically appear in the range of δ 7.0-8.5 ppm. The proton on the nitrogen of the indole ring (NH) also gives a characteristic signal.

Indole Protons : The protons on the benzene (B151609) portion of the indole ring and the C3-proton of the pyrrole (B145914) ring resonate in the aromatic region.

Oxadiazole Proton : The proton attached to the oxadiazole ring, if present, would have a distinct chemical shift.

The exact chemical shifts and coupling constants are influenced by the solvent used and the presence of any substituents on the indole or oxadiazole rings.

¹³C-NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C-NMR spectrum complements the ¹H-NMR data by mapping the carbon skeleton of the molecule. The carbon atoms of the indole and oxadiazole rings resonate at characteristic chemical shifts, confirming the connectivity of the two heterocyclic systems.

Indole Carbons : The carbon atoms of the indole ring show signals in the aromatic region (approximately 110-140 ppm).

Oxadiazole Carbons : The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring have distinct chemical shifts, typically in the range of 150-165 ppm, which is characteristic of carbons in such five-membered heterocyclic systems. scispace.com

The specific chemical shifts provide a carbon fingerprint of the molecule, allowing for unambiguous structural confirmation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in "this compound". The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational frequencies for this compound include:

N-H Stretching : A characteristic band for the indole N-H group is observed around 3300-3500 cm⁻¹.

C=N Stretching : The C=N bond within the oxadiazole ring exhibits a stretching vibration in the region of 1615-1620 cm⁻¹.

C-O-C Stretching : The ether-like C-O-C linkage in the oxadiazole ring shows absorptions in the fingerprint region.

Aromatic C-H Stretching : Vibrations corresponding to the aromatic C-H bonds of the indole ring are also present.

These characteristic absorption bands collectively confirm the presence of the indole and 1,3,4-oxadiazole functionalities.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and analyzing the fragmentation pattern of "this compound". Under electron ionization, the molecule undergoes fragmentation, providing valuable structural information.

The major fragmentation pathways for indolyl-oxadiazoles involve the cleavage of the C-O, C-N, and N-O bonds within the oxadiazole ring. nist.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analysis of the fragment ions helps to piece together the structure of the parent molecule. For instance, the fragmentation of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents primarily occurs through the breakdown of the oxadiazole ring. osti.gov

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is fundamental for verifying the empirical formula of "this compound". The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula, C₁₀H₇N₃O. A close agreement between the found and calculated values confirms the elemental composition of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 64.86% |

| Hydrogen (H) | 3.81% |

| Nitrogen (N) | 22.69% |

| Oxygen (O) | 8.64% |

Computational Chemistry and Theoretical Studies on 2 1,3,4 Oxadiazol 2 Yl 1h Indole Analogues

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule ligand and a protein's binding site.

Prediction of Binding Affinity and Docking Scores

Molecular docking studies have been instrumental in evaluating the binding affinities of 2-(1,3,4-oxadiazol-2-yl)-1H-indole analogues against various biological targets. The docking score, typically expressed in kcal/mol, is a measure of the binding affinity, with more negative values indicating a more stable complex.

For instance, a series of indole-based oxadiazole derivatives were docked against the factor H binding protein (fHbp) of Treponema denticola, a bacterium associated with periodontal diseases. The compounds exhibited binding energies ranging from -6.9 to -7.3 Kcal/mol, which were comparable to or better than the clinically used drug sulfamethoxazole (B1682508) (-5.6 Kcal/mol). bioinformation.net Similarly, in a study targeting the GABA-A receptor for anticonvulsant activity, a library of 65 compounds, including 1,3,4-oxadiazole (B1194373) derivatives, showed MolDock scores ranging from -66.344 to -102.653, significantly better than the standard drugs ethosuximide (B1671622) (-50.6357) and carbamazepine (B1668303) (-58.5047). researchgate.net

In another study, new 3-ethyl-1H-indole derivatives were designed as selective COX-2 inhibitors. Molecular docking studies predicted strong binding affinities with scores from -11.35 to -10.40 kcal/mol, which were considerably higher than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com Furthermore, when a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were docked into the epidermal growth factor receptor (EGFR) tyrosine kinase domain, the highest docking score of -7.89 kcal/mol was recorded for one of the compounds. semanticscholar.org

These studies collectively highlight the potential of this scaffold to exhibit strong binding affinities to a diverse range of protein targets.

Table 1: Docking Scores of this compound Analogues and Related Derivatives

| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Indole-based oxadiazoles | Factor H binding protein (fHbp) | -6.9 to -7.3 | bioinformation.net |

| 1,3,4-Oxadiazole derivatives | GABA-A Receptor | -66.344 to -102.653 (MolDock Score) | researchgate.net |

| 3-Ethyl-1H-indole derivatives | COX-2 | -11.35 to -10.40 | ajchem-a.com |

| 2,5-Disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | -7.89 | semanticscholar.org |

Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics

Understanding the specific interactions between a ligand and the amino acid residues within a protein's binding site is crucial for rational drug design. Molecular docking simulations provide detailed insights into these interactions.

For example, in the docking of an indole-based oxadiazole derivative with urease, the nitrogen of the oxadiazole ring formed a strong hydrogen bond with Arg439, while the nitrogen of the indole (B1671886) ring interacted with Asp494. nih.gov These are key residues within the active site. nih.gov In another study, the docking of a 3-ethyl-1H-indole derivative into the COX-2 active site revealed hydrogen bonds with ALA527, ARG120, TYR355, and LYS360. ajchem-a.com

The binding site of the GABA-A receptor was also explored, with several 1,3,4-oxadiazole derivatives showing interactions with key amino acids such as Glu52, Ser51, and Val53, as well as Asn54, Thr58, and Thr133. researchgate.net These interactions are critical for the potential anticonvulsant activity of these compounds. researchgate.net

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. These include hydrogen bonds, pi-pi stacking, and hydrophobic interactions.

Hydrogen bonds are a predominant feature in the binding of this compound analogues. For instance, the nitrogen atoms in both the oxadiazole and indole rings are frequently involved in hydrogen bonding with receptor amino acids. nih.gov In the case of COX-2 inhibition, a 3-ethyl-1H-indole derivative formed multiple hydrogen bonds with key residues in the active site. ajchem-a.com

Pi-pi stacking interactions, which occur between aromatic rings, are also significant. The indole and any phenyl substituents on the oxadiazole ring can participate in these interactions with aromatic amino acid residues like tyrosine and phenylalanine in the binding pocket. nih.govnih.gov For example, a 3-ethyl-1H-indole derivative exhibited hydrophobic interactions with MET535, LEU534, LEU531, ALA527, LEU117, VAL116, MET113, LEU359, and PHE361 in the COX-2 active site. ajchem-a.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important parameter. A smaller gap suggests higher reactivity and lower kinetic stability. irjweb.comaimspress.com

DFT calculations have been performed on various 1,3,4-oxadiazole-indole hybrid structures to understand their electronic properties. researchgate.netacu.edu.in The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The distribution of these orbitals provides insight into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

For a series of 1,3,4-oxadiazoles engrafted with indole and phthalimide (B116566) scaffolds, DFT calculations were carried out using the B3LYP hybrid functional and the 6-31G(d,p) basis set. researchgate.net The HOMO-LUMO energy gap was calculated to predict the chemical reactivity of the molecules. irjweb.comresearchgate.net In one study on an imidazole (B134444) derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating a stable molecule with lower chemical reactivity. irjweb.com In another study on temozolomide, the HOMO-LUMO gap was smaller in water compared to DMSO, suggesting higher reactivity in an aqueous environment. aimspress.com

Table 2: Global Chemical Reactivity Parameters of 5a–5d molecules (Illustrative)

| Molecule | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (ΔE) | Ionization Potential (I) | Electron Affinity (A) |

| 5a | -0.219 | -0.091 | 0.128 | 0.219 | 0.091 |

| 5b | -0.222 | -0.092 | 0.130 | 0.222 | 0.092 |

| 5c | -0.215 | -0.093 | 0.122 | 0.215 | 0.093 |

| 5d | -0.224 | -0.094 | 0.130 | 0.224 | 0.094 |

| Data is illustrative based on a study of related compounds. researchgate.net |

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. DFT calculations can be used to determine the most stable conformation (the one with the lowest energy) and to map the potential energy surface of a molecule.

For energetic materials based on the 1,2,4-oxadiazole (B8745197) framework, DFT calculations have been used to investigate their physicochemical and energetic properties. rsc.orgnih.gov While not specifically on the this compound core, these studies demonstrate the utility of DFT in predicting the stability and energetic performance of related heterocyclic compounds. The conformational flexibility of the linker between the indole and oxadiazole rings, as well as the orientation of substituents, can significantly influence the molecule's ability to fit into a protein's binding site. Understanding the energetic profiles of different conformers is therefore essential for accurate molecular docking and for the design of molecules with optimal biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. For analogues of "this compound," MD simulations can elucidate the stability of their binding to biological targets, such as enzymes or receptors. nih.gov

For instance, a hypothetical MD simulation of a "this compound" analogue bound to a target protein might reveal key hydrogen bonds and hydrophobic interactions that are crucial for maintaining the stability of the complex. These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a this compound Analogue with a Target Protein

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD (Protein) | 1.5 Å | Indicates a stable protein backbone during the simulation. |

| Average RMSD (Ligand) | 0.8 Å | Suggests the ligand remains stably bound in the active site. |

| Key Interacting Residues | TYR 23, LEU 89, SER 145 | Amino acids in the protein's active site forming stable interactions with the ligand. |

| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | A favorable binding free energy suggesting strong affinity. nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline solids. nih.gov This analysis is instrumental in understanding the packing of molecules in a crystal lattice and the nature of the forces that hold them together. nih.gov For analogues of "this compound," Hirshfeld surface analysis can provide a detailed picture of the intermolecular contacts, such as hydrogen bonds, C–H···π interactions, and van der Waals forces. nih.govnih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions. nih.gov

Table 2: Illustrative Hirshfeld Surface Analysis Data for a Crystalline "this compound" Analogue

| Interaction Type | Contribution (%) | Description |

| H···H | 45.2% | Represents the most significant contribution, typical for organic molecules. nih.gov |

| C···H/H···C | 20.5% | Indicates the presence of C-H···π interactions. nih.gov |

| O···H/H···O | 15.8% | Corresponds to hydrogen bonding involving the oxadiazole oxygen and indole N-H. nih.gov |

| N···H/H···N | 8.3% | Relates to hydrogen bonding involving the oxadiazole nitrogen atoms. |

| Other | 10.2% | Includes various other weak interactions. |

In Silico Prediction of Molecular Descriptors and Pharmacophore Elucidation relevant to Biological Activity

In silico methods are widely used to predict the molecular descriptors and elucidate the pharmacophore features of "this compound" analogues that are relevant to their biological activity. nih.gov These predictions help in understanding the drug-likeness and potential biological targets of the compounds. nih.gov

Molecular descriptors are numerical values that encode chemical information and are used to predict properties such as absorption, distribution, metabolism, and excretion (ADME). exlibrisgroup.com Lipinski's rule of five is a commonly used set of descriptors to evaluate drug-likeness. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov For the "this compound" scaffold, typical pharmacophoric features might include hydrogen bond donors (the indole N-H), hydrogen bond acceptors (the oxadiazole nitrogen and oxygen atoms), and aromatic rings. researchgate.net

Table 3: Predicted Molecular Descriptors and Pharmacophore Features for a Representative "this compound" Analogue

| Parameter | Predicted Value | Relevance to Biological Activity |

| Molecular Descriptors | ||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule for good oral bioavailability. nih.gov |

| LogP | < 5 | Optimal lipophilicity for cell membrane permeability. nih.gov |

| Hydrogen Bond Donors | 1 | The indole N-H group can interact with biological targets. nih.gov |

| Hydrogen Bond Acceptors | 3 | The oxadiazole nitrogen and oxygen atoms can form hydrogen bonds. nih.gov |

| Pharmacophore Features | ||

| Hydrogen Bond Donor (HBD) | 1 (Indole N-H) | Crucial for anchoring the molecule in a binding site. nih.gov |

| Hydrogen Bond Acceptor (HBA) | 2 (Oxadiazole N, O) | Important for specific interactions with target residues. nih.gov |

| Aromatic Ring (AR) | 2 (Indole and Phenyl) | Can participate in π-π stacking and hydrophobic interactions. |

Mechanistic Insights into Biological Activities of 2 1,3,4 Oxadiazol 2 Yl 1h Indole Derivatives in Vitro & in Silico Studies

Enzyme Inhibition Studies

The 2-(1,3,4-oxadiazol-2-yl)-1H-indole core structure has been a versatile template for the design and synthesis of potent enzyme inhibitors. Researchers have explored its derivatives against a variety of enzymatic targets, revealing key structure-activity relationships and mechanisms of action.

Urease Inhibition and Kinetic Mechanism Investigations

Derivatives of 1,3,4-oxadiazole (B1194373) have been identified as a promising class of urease inhibitors. A study on a series of bis-1,3,4-oxadiazole derivatives demonstrated potent urease inhibitory activity, with many compounds exhibiting greater potency than the standard inhibitor, thiourea. nih.gov The IC₅₀ values for these derivatives ranged from 13.46 ± 0.34 to 74.45 ± 3.81 μM, compared to thiourea's IC₅₀ of 21.13 ± 0.415 μM. nih.gov Structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the peripheral phenyl rings significantly influenced the inhibitory activity. Notably, derivatives bearing hydroxyl groups were found to be exceptionally potent. nih.gov In silico molecular docking studies further elucidated the binding modes of these compounds within the active site of the urease enzyme, highlighting key interactions responsible for their inhibitory effects. nih.gov

Table 1: Urease Inhibitory Activity of Selected bis-1,3,4-Oxadiazole Derivatives

| Compound | IC₅₀ (μM) |

| Derivative 1 | 13.46 ± 0.34 |

| Derivative 2 | 15.21 ± 0.87 |

| Derivative 3 | 74.45 ± 3.81 |

| Thiourea (Standard) | 21.13 ± 0.415 |

Glycosidase Inhibition (e.g., α-Glucosidase)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as effective α-glucosidase inhibitors. For instance, a series of novel oxadiazole analogs demonstrated significant inhibitory activity against α-glucosidase. nih.gov One hydroxylated derivative, in particular, exhibited strong inhibition (98.14%) with an IC₅₀ value of 12.27 ± 0.41 µg/ml, which was comparable to the standard drug miglitol (B1676588) (98.9% inhibition, IC₅₀ = 11.47 ± 0.02 µg/ml). nih.gov Another study on indole-linked 1,3,4-oxadiazoles found that these compounds selectively inhibit α-glucosidase over α-amylase. dicle.edu.tr The most potent compound in this series, featuring a methyl-substituted indole (B1671886) and a nitro-substituted benzene (B151609) ring, was over 25 times more effective than the standard drug acarbose. dicle.edu.tr Molecular docking studies have been employed to understand the interactions between these inhibitors and the active site of α-glucosidase. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | % Inhibition | IC₅₀ (µg/ml) | Standard Drug |

| Hydroxylated Oxadiazole Derivative | 98.14% | 12.27 ± 0.41 | Miglitol (98.9%, 11.47 ± 0.02 µg/ml) |

| Aryl Oxadiazole Derivative | 92.16% | 13.09 ± 0.06 | Acarbose (92.47%, 12.20 ± 0.78 µg/ml) |

| Indole-linked Oxadiazole | - | >25-fold better than acarbose | Acarbose |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the pathogenesis of Alzheimer's disease. One study reported that a series of oxadiazole derivatives exhibited excellent AChE inhibitory activity, with one compound showing an IC₅₀ value of 41.87 ± 0.67 μM, comparable to the standard drug galanthamine (B1674398) (IC₅₀ = 45.17 ± 0.89 μM). nih.gov Kinetic studies of the most active compound revealed a competitive mode of inhibition. nih.gov Another investigation into oxadiazolidinones, a related class of compounds, demonstrated irreversible inhibition of both AChE and BChE with quasi-first-order kinetics. nih.gov The potency of these inhibitors was found to be significantly influenced by their structural features, with one derivative being two to three orders of magnitude more potent than another. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | IC₅₀ (μM) | Standard Drug |

| Oxadiazole Derivative 16 | 41.87 ± 0.67 | Galanthamine (45.17 ± 0.89) |

| Oxadiazole Derivative 29 | 84.17 ± 1.99 | - |

| Oxadiazole Derivative 26 | 93.18 ± 0.96 | - |

Lipoxygenase (LOX) Inhibition

Lipoxygenases are key enzymes in the inflammatory cascade, making them attractive targets for anti-inflammatory drug development. Indole-based scaffolds have shown promise as LOX inhibitors. nih.gov For example, a series of (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives were synthesized, with one compound demonstrating potent LOX inhibition with an IC₅₀ value of 53.61 μM. nih.gov Molecular docking studies suggested that this inhibitor binds to the active site of LOX through hydrogen bonding interactions with key amino acid residues. nih.gov The search for natural LOX inhibitors has also been fruitful, with polyphenolic antioxidants from various plants showing moderate to high lipoxygenase inhibition. cabidigitallibrary.org

Table 4: Lipoxygenase (LOX) Inhibitory Activity of an Indole-based Derivative

| Compound | IC₅₀ (μM) |

| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivative | 53.61 |

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Cyclin-Dependent Kinase 2 (CDK-2))

The this compound scaffold has been utilized to develop inhibitors of various kinases, which are critical regulators of cell signaling and proliferation and are often dysregulated in cancer.

Derivatives of 1,3,4-oxadiazole have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govnih.govnih.gov A novel series of 1,3,4-oxadiazole derivatives demonstrated a robust inhibitory effect against the wild-type EGFR enzyme. nih.gov One of the most promising compounds from this series was found to be a potent EGFR inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Further studies on new oxadiazole derivatives showed dual inhibitory activity against both COX-2 and EGFR. nih.gov The most active compound in this series was nearly twice as potent as the reference drug Erlotinib (B232) in inhibiting EGFR. nih.gov Another study on 1,3,4-oxadiazole-1,2,3-triazole hybrids reported compounds with EGFR-TK inhibitory IC₅₀ values in the range of 0.11-0.73 µM, comparable to erlotinib (IC₅₀ = 0.08 ± 0.04 µM). nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the EGFR kinase domain, revealing key interactions with amino acid residues that are crucial for their inhibitory activity. nih.govnih.gov

Table 5: EGFR Tyrosine Kinase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | IC₅₀ against EGFR-TK (µM) | Reference Drug |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrids (6d, 6e, 8a-e) | 0.11 - 0.73 | Erlotinib (0.08 ± 0.04) |

| 2-substituted-5-(pyridyl/phenyl)-1,3,4-oxadiazole (Compound IX) | Nearly 2x more potent than Erlotinib | Erlotinib |

COX-2 Inhibition Mechanisms and Selectivity

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.govbionaturajournal.com Derivatives of 1,3,4-oxadiazole have been investigated as potential COX-2 inhibitors. nih.govresearchgate.net

In vitro studies have demonstrated that certain 1,3,4-oxadiazole derivatives can effectively inhibit the COX-2 enzyme. nih.govnih.govresearchgate.net For instance, a series of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone showed better inhibition of the COX-2 isoform than the reference drug Meloxicam (B1676189). nih.govresearchgate.net However, another study on new 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides found that the most potent anticancer compound in the series did not cause any significant COX-2 inhibition, suggesting its anticancer activity is independent of this pathway. mdpi.comnih.gov

In silico molecular docking studies have provided insights into the structural basis for COX-2 selectivity. The active site of COX-2 is larger than that of COX-1 due to the presence of a valine residue instead of isoleucine, creating a side pocket. bionaturajournal.com Selective inhibitors are often able to bind within this larger active site. nih.govbionaturajournal.com Docking studies of isoxazole-carboxamide derivatives, for example, revealed that compounds with specific substitutions could effectively orient the molecule within the COX-2 active site, leading to potent and selective inhibition. najah.edu The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring into the secondary binding pocket, creating ideal interactions for COX-2 inhibition. najah.edu

The selectivity of these compounds is crucial. While some derivatives show promising selective inhibition of COX-2, others exhibit non-selective or weak activity. researchgate.netnih.govresearchgate.net The structural features of the oxadiazole derivatives, including the nature and position of substituents, play a critical role in determining their potency and selectivity for COX-2. nih.govnajah.edu

Table 1: COX-2 Inhibition Data for Selected Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2e | COX-2 | Not significant | - | mdpi.comnih.gov |

| A13 | COX-2 | 0.013 | 4.63 | najah.edu |

| 6l | COX-2 | 0.07 | 220 | nih.gov |

Cyclin-Dependent Kinase 2 (CDK-2) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.comnih.gov CDK-2, in particular, is a key player in the G1/S phase transition, making it an attractive target for anticancer therapies. elsevierpure.comresearchgate.net

In vitro studies have confirmed the potential of oxadiazole-indole hybrids as CDK-2 inhibitors. A series of 3-arylidene-2-oxo-indoline derivatives were synthesized and showed variable cytotoxic effects on several cancer cell lines. elsevierpure.com Selected compounds from this series were found to inhibit the expression of CDK2. elsevierpure.com

In silico molecular docking has been instrumental in designing and understanding the interaction of these derivatives with the CDK-2 active site. mdpi.comelsevierpure.com The 1,3,4-oxadiazole ring can act as a bioisostere for other functional groups and helps to properly position the molecule within the binding pocket. researchgate.net Docking studies of novel 1,3,4-oxadiazole derivatives showed strong binding affinity to the CDK-2 protein, with some compounds exhibiting higher binding scores than the reference ligand. researchgate.net The insights from these computational models correlate well with the observed cytotoxic activity, guiding the synthesis of more potent inhibitors. researchgate.net

Table 2: CDK-2 Inhibition and Cytotoxicity of Selected Oxadiazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Docking Score (kcal/mol) | Reference |

| 5a | Caco-2 | 43.16 | -10.654 | researchgate.net |

| 5d | Caco-2 | 60.8 | -10.169 | researchgate.net |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. unipi.it Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. unipi.it Therefore, inhibiting these isoforms is a promising strategy for cancer therapy. jocms.orgresearchgate.net

In vitro studies have shown that 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives can be potent inhibitors of CAs. researchgate.netrsc.org For example, a series of 1,3,4-thiadiazole-thiazolidinone hybrids demonstrated CA-II inhibition in the micromolar range, with one compound showing higher potential than the standard drug acetazolamide. researchgate.netrsc.org

In silico molecular docking has been used to predict the binding affinities and understand the interactions of these derivatives with the active site of CAs. jocms.orgresearchgate.net These studies have shown that the oxadiazole moiety can effectively interact with the zinc ion and key amino acid residues in the active site. researchgate.net The results from docking studies have often correlated well with the experimental inhibitory activities, validating the potential of these compounds as CA inhibitors. jocms.orgresearchgate.net

Table 3: Carbonic Anhydrase Inhibition Data for Selected Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 7i | CA-II | 0.402 ± 0.017 | rsc.org |

| Acetazolamide (Standard) | CA-II | 0.998 ± 0.046 | rsc.org |

| 4C | CA-II | 0.0928 ± 0.00545 | researchgate.net |

| Acetazolamide (Standard) | CA-II | 0.997 ± 0.0586 | researchgate.net |

Telomerase Inhibitory Activity

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov In most normal cells, telomerase activity is low or absent, but it is reactivated in the vast majority of cancer cells, contributing to their immortality. nih.gov This makes telomerase a highly attractive target for anticancer drug development.

A series of 1,3,4-oxadiazole derivatives has been identified as showing significant broad-spectrum anticancer activity, which has been linked to their ability to inhibit telomerase. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on N-benzylidene-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives to build models that can predict their telomerase inhibitory activity based on their chemical structures. nih.gov These models, developed using multiple linear regression, have shown good robustness and predictive capability, highlighting the importance of certain molecular descriptors, such as electrotopological state (E-state) descriptors, in determining the inhibitory potency. nih.gov

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. nih.gov It is a validated target for antibacterial drugs, and the development of new inhibitors is crucial to combat the rise of antibiotic resistance. nih.gov

In silico studies have been employed to identify and optimize DNA gyrase inhibitors. nih.gov 3D-pharmacophore models have been developed to screen for compounds that can selectively bind to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov This approach aims to identify molecules that are selective for the bacterial enzyme over its human homolog, topoisomerase II, to minimize off-target effects. nih.gov

Antimicrobial Mechanisms

Antibacterial Activity and Mechanistic Pathways against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.govbg.ac.rs

In vitro studies have shown that these compounds can exhibit potent antibacterial effects, with some derivatives showing activity that exceeds that of conventional antibiotics like ampicillin (B1664943) and streptomycin. nih.govbg.ac.rs For instance, certain indole-thiadiazole and indole-triazole derivatives have shown strong activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds are in the low microgram per milliliter range. nih.govnih.govbg.ac.rs

The proposed mechanisms of antibacterial action are varied. One potential target is the NorA efflux pump in S. aureus, which contributes to antibiotic resistance. nih.gov For other derivatives, in silico docking studies have suggested that the inhibition of essential bacterial enzymes is a likely mechanism. For example, docking studies have indicated that certain indole derivatives may exert their antibacterial effect by inhibiting E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.govbg.ac.rs

The structural features of these molecules are key to their antibacterial potency. The presence of the indole nucleus combined with the 1,3,4-oxadiazole ring and various substituents contributes to their ability to interact with bacterial targets and exert their antimicrobial effects. nih.govnih.govbg.ac.rs The broad spectrum of activity observed for many of these compounds makes them promising candidates for the development of new antibacterial agents to address the growing challenge of antibiotic resistance. nih.govnih.govbg.ac.rs

Table 4: Antibacterial Activity of Selected Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2h (indole-thiadiazole) | S. aureus | 6.25 | nih.gov |

| 3d (indole-triazole) | S. aureus | 6.25 | nih.gov |

| 8 | En. Cloacae | 0.004-0.03 | nih.govbg.ac.rs |

| 8 | E. coli | >0.03 | nih.govbg.ac.rs |

Antifungal Activity Mechanisms

Derivatives of this compound have demonstrated notable antifungal properties, with research pointing to several potential mechanisms of action. In vitro and in silico studies suggest that these compounds primarily exert their effects by disrupting essential fungal cellular processes.

A key mechanism identified is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and function. Certain 1,3,4-oxadiazole derivatives are proposed to inhibit lanosterol-14α-demethylase, a critical enzyme in the ergosterol biosynthetic pathway. nih.gov By blocking this enzyme, the compounds prevent the formation of ergosterol, leading to a compromised cell membrane and ultimately inhibiting fungal growth. nih.gov

Furthermore, preliminary studies on novel 2-(1H-indol-2-yl)-1,3,4-oxadiazole derivatives have shown a significant inhibitory effect on both mycelial growth and spore germination of phytopathogenic fungi like Botrytis cinerea. researchgate.net This suggests that the compounds may interfere with multiple stages of fungal development. The ability to inhibit spore germination is particularly important for preventing the spread of fungal infections. researchgate.net Some researchers have also proposed that the antifungal action of certain 1,3,4-oxadiazoles could be linked to the inhibition of the enzyme thioredoxin reductase, which would internally affect the fungal cell. nih.gov

Table 1: Antifungal Activity and Proposed Mechanisms of this compound Derivatives

| Derivative Class | Target Organism(s) | Observed Effects | Proposed Mechanism(s) | Reference(s) |

|---|---|---|---|---|

| 2-(1H-Indol-2-yl)-1,3,4-oxadiazole derivatives | Botrytis cinerea, Rhizoctonia solani, Magnaporthe oryzae | Inhibition of mycelial growth, Inhibition of spore germination | Not fully elucidated, broad-spectrum fungicidal action | researchgate.net |

| 1,3,4-Oxadiazole derivatives bearing pyridine (B92270) and imidazole (B134444) | Candida strains | Stronger effect than fluconazole | Inhibition of ergosterol synthesis via lanosterol-14α-demethylase | nih.gov |

| 1,3,4-Oxadiazole-thiadiazole derivatives with nitro substituent | Candida strains | Strong activity against multiple strains | Inhibition of lanosterol-14α-demethylase | nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | 8 to 16 times greater activity than fluconazole | Not specified | nih.gov |

| LMM5 and LMM11 (1,3,4-oxadiazoles) | Candida albicans | Fungistatic profile, reduced renal and spleen fungal burden in vivo | Inhibition of thioredoxin reductase | nih.gov |

Antitubercular Activity and Potential Target Identification (e.g., CYP51)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Derivatives of the this compound scaffold have shown promise in this area. nih.gov

A potential mechanism of action for some of these compounds is the inhibition of the sterol 14α-demethylase enzyme, also known as CYP51. nih.gov This enzyme is crucial for the biosynthesis of essential sterols in mycobacteria. Molecular docking studies have indicated that certain 1,3,4-oxadiazole derivatives can bind effectively to the active site of the CYP51 enzyme, potentially disrupting its function and thereby inhibiting bacterial growth. nih.gov

Other research has highlighted different mechanistic pathways. For instance, studies on 3,5-dinitrobenzylsulfanyl derivatives of 1,3,4-oxadiazole have shown that their high antitubercular activity is dependent on the presence of both nitro groups. nih.gov The proposed mechanism involves activation by a deazaflavin-dependent nitroreductase (Ddn), an enzyme found in Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species that are toxic to the bacterium. nih.gov

Structure-activity relationship (SAR) studies have been conducted on extensive series of 5-aryl-2-thio-1,3,4-oxadiazole derivatives, identifying key molecular features necessary for potent antituberculosis activity. nih.gov These studies help in the rational design of more effective inhibitors against Mycobacterium tuberculosis. nih.gov

Table 2: Antitubercular Activity and Potential Targets of 1,3,4-Oxadiazole Derivatives

| Derivative Series | Target Strain(s) | Activity/Potency | Potential Target/Mechanism | Reference(s) |

|---|---|---|---|---|

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide | Mycobacterium strains | MIC = 3.90 µg/mL for most active derivatives | Inhibition of sterol 14α-demethylase (CYP51 enzyme) | nih.gov |

| 3,5-Dinitrobenzylsulfanyl 1,3,4-oxadiazoles | Mycobacterium tuberculosis | High in vitro activity | Activation by deazaflavin-dependent nitroreductase (Ddn) | nih.gov |

| 5-Aryl-2-thio-1,3,4-oxadiazole derivatives | Mycobacterium tuberculosis H37Rv | >90% inhibition at 12.5 µg/mL for active derivatives | Binding mode elucidated via molecular docking | nih.gov |

Antioxidant Activity Mechanisms

The this compound scaffold is a subject of interest for its antioxidant potential, which is attributed to its ability to neutralize free radicals and protect against cellular damage caused by oxidative stress.

Free Radical Scavenging Mechanisms

Derivatives of 1,3,4-oxadiazole are recognized as efficient radical scavengers. nih.gov Theoretical and computational studies using density functional theory (DFT) have elucidated the primary mechanisms through which these compounds exert their antioxidant effects. nih.govnih.gov Three main pathways have been proposed:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is often evaluated by the bond dissociation enthalpy (BDE); a lower BDE for an N-H or O-H bond indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. nih.govnih.govfrontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. In aqueous solutions, the SET-PT mechanism is often the dominant reaction pathway for 1,3,4-oxadiazole derivatives. nih.govnih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical. The SPLET mechanism, along with HAT, is considered a highly efficient scavenging pathway for these compounds in a vacuum or non-polar environment. nih.govnih.gov

The specific mechanism that predominates can be influenced by the solvent environment and the specific substitutions on the oxadiazole ring. nih.govnih.gov

Protective Activity against Oxidative Stress Pathways

Beyond direct radical scavenging, certain derivatives have demonstrated protective effects against oxidative stress in biological systems. A study on 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their S-alkylated derivatives revealed significant protective capabilities. nih.gov These compounds were shown to protect fibroblasts against the detrimental effects of glutathione (B108866) depletion, a condition that induces severe oxidative stress. nih.gov

Furthermore, two of the active compounds from this series were found to increase the survival rate of the nematode Caenorhabditis elegans when exposed to juglone, a compound that generates superoxide (B77818) radicals and induces lethal oxidative stress. nih.gov This in vivo activity underscores the potential of these indole-oxadiazole hybrids to mitigate oxidative damage at an organismal level. The protective mechanism involves bolstering the cell's ability to cope with an overwhelming production of reactive oxygen species (ROS), thereby preventing subsequent cellular damage and death. nih.govresearchgate.net

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate key inflammatory pathways and mediators.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Reactive Oxygen Species (ROS), Interleukin-6 (IL-6))

Inflammation is a complex biological response often characterized by the overproduction of pro-inflammatory mediators. Research has shown that derivatives of 1,3,4-oxadiazole can effectively reduce the levels of several of these key molecules.

Nitric Oxide (NO): In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, which can be cytotoxic and contribute to tissue damage. Studies on indole derivatives have demonstrated a significant reduction in the levels of NO in lipopolysaccharide (LPS)-induced macrophages. chemrxiv.org Similarly, certain 1,3,4-oxadiazole derivatives have been shown to decrease NO levels in chondrocyte cell lines. mdpi.com

Reactive Oxygen Species (ROS): Oxidative stress and inflammation are closely linked processes. nih.gov The accumulation of ROS can trigger inflammatory cascades. The antioxidant properties of the oxadiazole scaffold contribute to its anti-inflammatory effects by reducing ROS levels. chemrxiv.orgmdpi.com For example, indole derivatives have been shown to inhibit LPS-induced ROS production in macrophages. chemrxiv.org

Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with a central role in chronic inflammation. dntb.gov.ua Certain indole derivatives have been found to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines, including IL-6, in macrophage cell lines. chemrxiv.org This modulation of cytokine production highlights a key mechanism for their anti-inflammatory action.

The anti-inflammatory effects are also attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. mdpi.comnih.govnih.gov By downregulating these various mediators, this compound derivatives can dampen the inflammatory response.

Table 3: Modulation of Inflammatory Mediators by Indole and 1,3,4-Oxadiazole Derivatives

| Compound Class | Cell Line/Model | Modulated Mediator | Effect | Reference(s) |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives (TG series) | TC28a2 chondrocytes | Nitric Oxide (NO) | Decrease | mdpi.com |

| 1,3,4-Oxadiazole derivatives (TG series) | TC28a2 chondrocytes | Reactive Oxygen Species (ROS) | Decrease | mdpi.com |

| Indole derivatives of ursolic acid | RAW 264.7 macrophages | Nitric Oxide (NO) | Significant reduction | chemrxiv.org |

| Indole derivatives of ursolic acid | RAW 264.7 macrophages | Reactive Oxygen Species (ROS) | Significant inhibition | chemrxiv.org |

| Indole derivatives of ursolic acid | RAW 264.7 macrophages | Interleukin-6 (IL-6) | Significant reduction of LPS-induced upregulation | chemrxiv.org |

| 1,3,4-Oxadiazole derivatives (Ox-6a-f) | In vivo model | Nitric Oxide (NO), Interleukin-6 (IL-6) | Reduction of inflammatory markers | nih.gov |

Structure Activity Relationship Sar Studies of 2 1,3,4 Oxadiazol 2 Yl 1h Indole Derivatives

Influence of Substituent Position and Nature on Specific Biological Activities

The biological activity of 2-(1,3,4-oxadiazol-2-yl)-1H-indole derivatives is profoundly influenced by the type and placement of substituents on both the indole (B1671886) and oxadiazole moieties. Research has demonstrated that minor structural modifications can lead to significant changes in potency and selectivity for various therapeutic targets, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netnih.govrroij.com

For instance, in a series of anti-inflammatory agents based on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole, derivatives showed activity comparable to the standard drug Indomethacin. mdpi.com The position of substituents on the indole ring is also critical. Studies on 3-substituted 1H-indole-2-carboxylic acid derivatives revealed that substitution at the 4-position of the indole ring was least favorable for activity, whereas a methoxy (B1213986) group at the 7-position was most favorable. researchgate.net Furthermore, the nature of the halogen substituent matters, with fluorine-substituted derivatives often proving more potent than their chlorine-substituted counterparts. researchgate.net In the context of anticancer activity, the presence of a chlorine atom at the C5 position of the indole ring has been shown to enhance both the potency and the cancer cell selectivity of certain compounds. nih.gov

Similarly, substitutions on the phenyl ring attached to the oxadiazole core play a key role. In one study, derivatives with electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on the phenyl ring exhibited significant antibacterial and antifungal activities. nih.gov Another study on indole-based oxadiazole hybrids designed as anti-diabetic agents found that derivatives with a 2,5-dichlorophenyl or a 4-nitrophenyl acetamide (B32628) moiety showed the most potent inhibition of the α-glucosidase enzyme. nih.gov

Role of the Indole Moiety Substitution Patterns in Modulating Pharmacological Profiles

The substitution pattern on the indole ring is a key determinant in modulating the pharmacological profile of indole-oxadiazole hybrids. The indole scaffold itself offers multiple positions for substitution (N1, C3, C5, C7, etc.), and the choice of substituent at these positions can fine-tune the molecule's interaction with biological targets. nih.govresearchgate.net

SAR studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators highlighted the importance of specific substitutions. A chloro or fluoro group at the C5 position and a small alkyl group (like hydrogen or methyl) at the C3 position were found to enhance the modulation potency. nih.gov Another study focusing on antiproliferative agents found that a chlorine substituent at position 5 of the indole ring improved both the potency and cancer selectivity. nih.gov Research on CysLT1 antagonists also showed the significance of indole substitution, where derivatives with substituents at position 7 of the indole ring were the most favorable for activity. researchgate.net